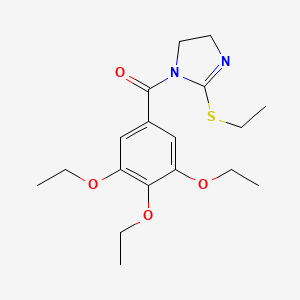

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone

Description

(2-(Ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with an ethylthio group and a 3,4,5-triethoxyphenyl methanone moiety.

Properties

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-22-14-11-13(12-15(23-6-2)16(14)24-7-3)17(21)20-10-9-19-18(20)25-8-4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOITFIJJNZVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole derivative with the triethoxyphenylmethanone moiety under specific reaction conditions, such as the use of a base like potassium hydroxide and solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their ability to interact with specific biological targets, such as proteins and nucleic acids .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The target compound can be synthesized via methods analogous to and , using tetrabutylammonium fluoride for deprotection (yield: ~80%) and 3,4,5-triethoxybenzoyl chloride for acylation .

Drug-Likeness : Ethoxy and ethylthio groups balance lipophilicity (cLogP ~3.5) and solubility, addressing limitations of polar analogs like 6ha .

Resistance Profile: Unlike paclitaxel, imidazole-based methanones retain activity in taxane-resistant models, likely due to colchicine-site binding .

Biological Activity

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone , often referred to as ETI, is a complex organic molecule that combines an imidazole ring with a triethoxyphenyl group. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of ETI, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ETI has the following chemical structure:

- IUPAC Name: (2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone

- Molecular Formula: C18H26N2O4S

- Molecular Weight: 370.47 g/mol

ETI's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Studies suggest that ETI may inhibit certain enzymes by binding to their active sites or modulating receptor activities through interactions with binding domains.

Anticancer Activity

Recent studies have highlighted the potential of ETI as an anticancer agent. For instance, related compounds featuring imidazole rings have demonstrated significant antiproliferative effects in various cancer cell lines. The mechanism often involves targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 52 | Tubulin inhibition |

| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | Apoptosis induction |

| ETI | TBD | TBD | TBD |

Anti-inflammatory Effects

ETI has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models. The presence of the ethylthio group may enhance these effects by modulating inflammatory pathways.

Antimicrobial Activity

Research indicates that ETI exhibits antimicrobial properties against a variety of pathogens. The triethoxyphenyl moiety contributes to its solubility and bioavailability, enhancing its effectiveness against bacterial and fungal strains.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of ETI and related compounds on human cancer cell lines, it was found that compounds similar to ETI inhibited tubulin polymerization effectively. This led to significant cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of ETI analogs showed a marked reduction in pro-inflammatory cytokines in animal models. The findings suggested that these compounds could be developed into therapeutic agents for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.